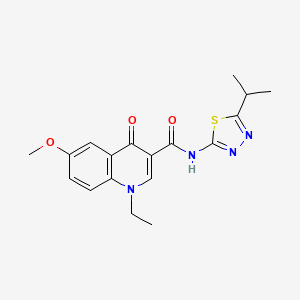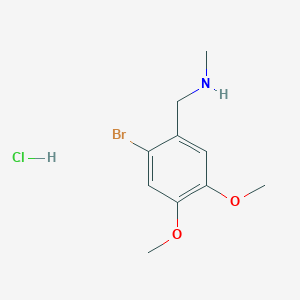
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications. In
科学研究应用
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of potential scientific research applications. It has been studied as a potential inhibitor of enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its unique spectroscopic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have a variety of effects on cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as histone deacetylases. This can be useful for studying the role of these enzymes in various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death in cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain types of studies.
未来方向
There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the development of new inhibitors of histone deacetylases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular processes. Finally, there is potential for the development of new imaging probes based on the unique spectroscopic properties of this compound.
合成方法
The synthesis of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the condensation of 4-ethylbenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography. This synthesis method has been optimized to provide high yields of pure product and has been used successfully in many research studies.
属性
IUPAC Name |
N'-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVLJIBDAQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)

![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

